Cas no 17285-34-6 (trichloropyridazin-4-amine)

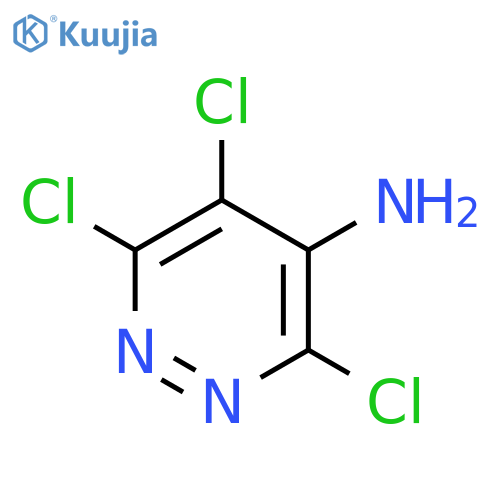

trichloropyridazin-4-amine structure

商品名:trichloropyridazin-4-amine

CAS番号:17285-34-6

MF:C4H2Cl3N3

メガワット:198.437777042389

MDL:MFCD00235160

CID:3812642

PubChem ID:6403196

trichloropyridazin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridazinamine, 3,5,6-trichloro-

- 3,5,6-TRICHLOROPYRIDAZIN-4-YLAMINE

- Trichloropyridazin-4-amine

- 3,5,6-trichloropyridazin-4-amine

- AKOS006271646

- AC-907/25005600

- 17285-34-6

- EN300-344517

- 985-725-9

- 3,4,6-Trichlor-5-amino-pyridazin

- SAA28534

- trichloropyridazin-4-amine

-

- MDL: MFCD00235160

- インチ: InChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9)

- InChIKey: NUGBPWSBRRGGKD-UHFFFAOYSA-N

- ほほえんだ: NC1=C(Cl)N=NC(Cl)=C1Cl

計算された属性

- せいみつぶんしりょう: 196.931430Da

- どういたいしつりょう: 196.931430Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

trichloropyridazin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23901-500MG |

trichloropyridazin-4-amine |

17285-34-6 | 95% | 500MG |

¥ 3,531.00 | 2023-04-14 | |

| Chemenu | CM440821-250mg |

trichloropyridazin-4-amine |

17285-34-6 | 95%+ | 250mg |

$659 | 2023-03-07 | |

| Enamine | EN300-344517-5.0g |

trichloropyridazin-4-amine |

17285-34-6 | 95% | 5g |

$1708.0 | 2023-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534998-1g |

3,5,6-Trichloropyridazin-4-amine |

17285-34-6 | 98% | 1g |

¥12350 | 2023-02-24 | |

| TRC | T899600-5mg |

Trichloropyridazin-4-amine |

17285-34-6 | 5mg |

$ 50.00 | 2022-06-02 | ||

| TRC | T899600-50mg |

Trichloropyridazin-4-amine |

17285-34-6 | 50mg |

$ 320.00 | 2022-06-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00809666-1g |

3,5,6-Trichloropyridazin-4-amine |

17285-34-6 | 97% | 1g |

¥8653.0 | 2023-02-23 | |

| Enamine | EN300-344517-0.05g |

trichloropyridazin-4-amine |

17285-34-6 | 95% | 0.05g |

$166.0 | 2023-09-03 | |

| Chemenu | CM440821-500mg |

trichloropyridazin-4-amine |

17285-34-6 | 95%+ | 500mg |

$1023 | 2023-03-07 | |

| Enamine | EN300-344517-0.1g |

trichloropyridazin-4-amine |

17285-34-6 | 95% | 0.1g |

$247.0 | 2023-09-03 |

trichloropyridazin-4-amine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

17285-34-6 (trichloropyridazin-4-amine) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 61549-49-3(9-Decenenitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17285-34-6)trichloropyridazin-4-amine

清らかである:99%

はかる:5g

価格 ($):3214.0